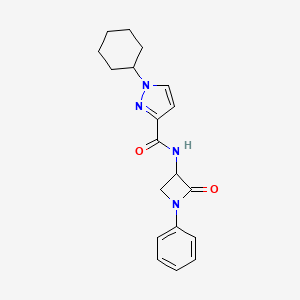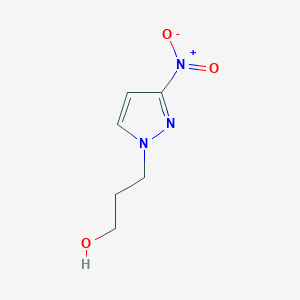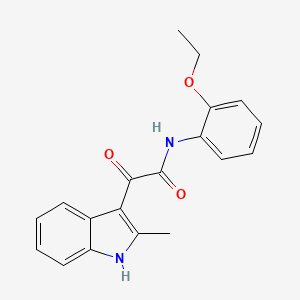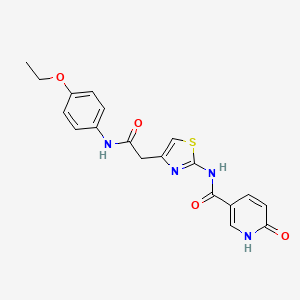![molecular formula C19H30N6O2 B2488432 1,7-diisopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898443-18-0](/img/structure/B2488432.png)
1,7-diisopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of [1,2,4]triazino[3,2-f]purines, which are related compounds, involves the reaction of 7,8-diamino-1,3-dimethylxanthine with diketones in the presence of boric acid or polyphosphoric acid, indicating a method that could potentially be adapted for the synthesis of the specified compound (Ueda et al., 1988).
Molecular Structure Analysis
The structure of similar compounds, like 3,5-di(2-propenyl)-6-phenyl-1,3,5-triazine-2,4-dione, has been determined by X-ray single crystal diffraction, suggesting that detailed molecular structure analysis of the specified compound could also be conducted using this method to elucidate its crystalline form and molecular geometry (Wang Qing-min et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving similar compounds, such as the synthesis of 2-triazolylpyrimido[1,2,3-cd]purine-8,10-diones via 1,3-dipolar cycloadditions, highlight the reactivity of the triazine and purine rings, suggesting that the specified compound may also undergo similar cycloaddition reactions to form various derivatives with potential biological activity (Šimo et al., 2000).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting points, and crystalline structure, have been studied through methods like X-ray crystallography and NMR spectroscopy. These studies provide insight into the physical characteristics that could be expected for the specified compound and how these properties may influence its behavior in different environments (Shajari et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, can be inferred from studies on similar compounds. For instance, the interaction of 1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo-[4,5-e]-1,3-thiazolo[3,2-b]-1,2,4-triazine-2,7(1H,6H)-dione with isatins provides insights into potential reactivity patterns and chemical behavior of the specified compound (Vasilevskii et al., 2010).
Applications De Recherche Scientifique
Anticancer, Anti-HIV, and Antimicrobial Activities
Compounds with structural similarities, specifically in the triazino and triazolo purine derivatives family, have been synthesized and evaluated for their potential anticancer, anti-HIV-1, and antimicrobial activities. For instance, certain derivatives exhibited considerable activity against melanoma, non-small lung cancer, and breast cancer, with GI50 values indicating their inhibitory concentrations. Additionally, some compounds showed moderate activity against HIV-1, as well as significant antimicrobial activity against pathogens like P. aeruginosa and S. aureus, suggesting their utility in developing new therapeutic agents in these areas F. Ashour et al., 2012.
Synthesis and Structural Studies
The synthesis routes for triazino[3,2-f]purines and related compounds highlight the chemical versatility and potential for modification to explore biological activities. These synthetic pathways often involve reactions with diketones and demonstrate the compounds' relevance in medicinal chemistry, providing a foundation for further structural modification and activity optimization T. Ueda et al., 1988.
Psychotropic Potential
Another avenue of research involves evaluating the affinity of purine-2,6-dione derivatives for serotonin receptors, aiming to explore their potential psychotropic activity. This research underscores the potential of structurally related compounds to act as ligands for neurotransmitter receptors, which could be leveraged in the development of new treatments for psychiatric disorders G. Chłoń-Rzepa et al., 2013.
Antitumor and Vascular Relaxing Effects
Further research on novel heterocycles, such as purino[7,8-g]-6-azapteridines and triazino-[3,2-f]purines, has revealed their antitumor activity and explored their vascular relaxing effects. This exploration contributes to the understanding of the therapeutic potential and pharmacological profile of such compounds T. Ueda et al., 1987.
Orientations Futures
Propriétés
IUPAC Name |
3,9-dimethyl-1,7-bis(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O2/c1-12(2)7-9-23-17(26)15-16(22(6)19(23)27)20-18-24(15)11-14(5)21-25(18)10-8-13(3)4/h12-13H,7-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVPVZVZKUBIPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC(C)C)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16610250 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2488355.png)


![6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488360.png)

![5-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2488364.png)
![N-(5-chloro-2-methylphenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B2488366.png)


![7-(4-bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488370.png)
![tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2488371.png)